

High-performance liquid chromatography (HPLC) methods for analyzing Novaluzid components.

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Compound of Interest		
Compound Name:	Novaluzid	
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Application Notes and Protocols for HPLC Analysis of Novaluzid Components

This document provides detailed high-performance liquid chromatography (HPLC) methods for the quantitative analysis of the active pharmaceutical ingredients (APIs) in **Novaluzid**, a pharmaceutical suspension typically containing Aluminium Hydroxide, Magnesium Hydroxide, Oxethazaine, and Simethicone. The protocols are intended for researchers, quality control analysts, and drug development professionals.

Analysis of Oxethazaine by Reverse-Phase HPLC

This application note details two validated reverse-phase HPLC (RP-HPLC) methods for the quantification of Oxethazaine in pharmaceutical formulations.[1][2]

Principle

Oxethazaine is separated from other formulation components on a C8 or C18 reversed-phase column. The separation is achieved using an isocratic mobile phase, and the analyte is detected by its UV absorbance, typically at 214 nm.[1][2] Quantification is performed by comparing the peak area of the analyte in the sample to that of a known standard.



Method 1: C18 Column with Formic Acid/Methanol Mobile Phase

Experimental Protocol

- Standard Preparation: Accurately weigh and dissolve Oxethazaine working standard in a diluent (Methanol:Water, 90:10 v/v) to obtain a concentration of 86 μg/mL.[1][2]
- Sample Preparation: Accurately measure a volume of the **Novaluzid** suspension equivalent to a target concentration of Oxethazaine and dilute with the same diluent to match the standard concentration. The solution may require sonication and filtration through a 0.45 μm filter to remove excipients.
- Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.
- Quantification: Calculate the amount of Oxethazaine in the sample by comparing the peak area from the sample chromatogram with the peak area from the standard chromatogram.

Chromatographic Conditions

Parameter	Value
Stationary Phase	C18 Column (250 x 4.6 mm, 5 µm)[1][2]
Mobile Phase	0.05% Formic Acid Buffer : Methanol (30:70 v/v) [1][2]
Flow Rate	1.0 mL/min[1][3]
Detection Wavelength	214 nm[1][2]
Injection Volume	20 μL (Typical)
Column Temperature	Ambient[1][3]

| Retention Time | ~5.6 minutes[1] |



Method 2: C8 Column with Phosphate Buffer/Acetonitrile Mobile Phase

Experimental Protocol

- Standard Preparation: Accurately weigh and dissolve Oxethazaine working standard in a diluent (Acetonitrile:Water, 50:50 v/v) to obtain a concentration of 196 μg/mL.[1]
- Sample Preparation: Prepare the sample as described in Method 1, using the appropriate diluent.
- Chromatographic Analysis: Inject the prepared solutions into the HPLC system.
- Quantification: Calculate the concentration of Oxethazaine based on the peak area relative to the standard.

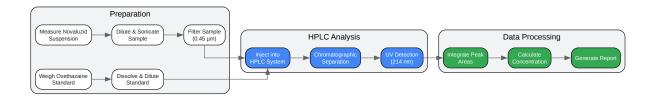
Chromatographic Conditions

Parameter	Value
Stationary Phase	C8 Column (250 x 4.6 mm, 5 µm)[1]
Mobile Phase	Ammonium Phosphate Buffer (pH 4.8) : Acetonitrile (25:75 v/v)[1][2]
Flow Rate	0.9 mL/min[1]
Detection Wavelength	214 nm[1][2]
Injection Volume	20 μL (Typical)
Column Temperature	Ambient[1]

| Retention Time | ~4.9 minutes[1] |

Workflow for Oxethazaine Analysis





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Caption: General workflow for the HPLC analysis of Oxethazaine.

Analysis of Aluminium Hydroxide and Simethicone by Reverse-Phase HPLC

This section describes an RP-HPLC method for the simultaneous estimation of Aluminium Hydroxide and Simethicone.[4]

Note: The analysis of inorganic salts like Aluminium Hydroxide by conventional RP-HPLC is atypical. Standard pharmacopeial methods often rely on complexometric titrations.[5][6] This HPLC method may involve the analysis of a complex or a specific counter-ion. Users should validate this method carefully for its intended purpose.

Principle

The method uses a C18 column with a phosphate buffer and acetonitrile mobile phase to separate Simethicone and an Aluminium Hydroxide-related compound. Detection is performed via UV absorbance at 255 nm.[4]

Experimental Protocol

Mobile Phase Preparation: Prepare a 0.05M Potassium Dihydrogen Phosphate (KH₂PO₄)
 buffer and adjust the pH to 4.6 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile (ACN) in a 55:45 v/v ratio.[4]



- Standard Preparation: Accurately weigh 5 mg of Simethicone and 5 mg of Aluminium
 Hydroxide standards and transfer to a 100 mL volumetric flask. Add diluent (mobile phase),
 sonicate to dissolve, and make up the volume. Further dilute 3 mL of this stock solution to 10
 mL with the diluent.[4]
- Sample Preparation: Accurately weigh a quantity of the suspension and prepare it similarly to the standard to achieve a comparable final concentration. Filtration through a $0.45~\mu m$ membrane filter is required before injection.
- Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.
- Quantification: Determine the concentration of each component by comparing their respective peak areas against the standards.

Chromatographic Conditions

Parameter	Value
Stationary Phase	Xterra C18 Column (250 x 4.6 mm, 5 μm) [4]
Mobile Phase	Phosphate Buffer (0.05M, pH 4.6) : Acetonitrile (55:45 v/v)[4]
Flow Rate	1.0 mL/min[4]
Detection Wavelength	255 nm[4]
Injection Volume	20 μL (Typical)
Column Temperature	Ambient

| Retention Times | Aluminium Hydroxide: ~2.4 min, Simethicone: ~3.9 min[4] |

Analysis of Magnesium Hydroxide

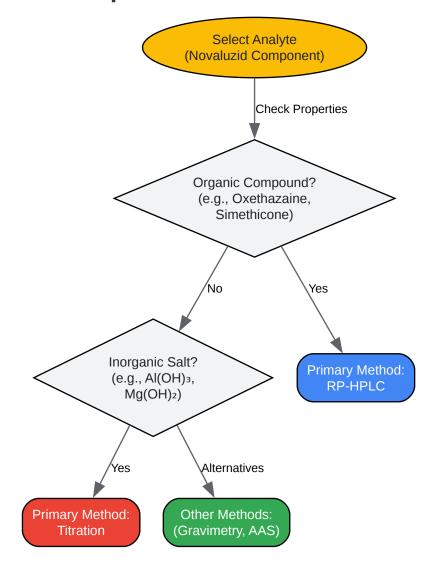
Direct analysis of Magnesium Hydroxide by HPLC is not a standard practice. The established and recommended method for its quantification in antacid formulations is complexometric titration.[5][6]



Principle of Titrimetric Analysis

A sample of the suspension is dissolved in acid. The solution is then buffered to a high pH, and triethanolamine may be added to mask the interference from aluminum. The magnesium is then titrated with a standardized solution of ethylenediaminetetraacetic acid (EDTA) using a suitable indicator like Eriochrome Black T.[5]

Logical Relationship for Method Selection



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Caption: Decision diagram for selecting the appropriate analytical method.



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